molecular formula C20H18N2O4S2 B12136042 N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B12136042
M. Wt: 414.5 g/mol
InChI Key: DFCZEMXOIANAGV-BOPFTXTBSA-N
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Description

N-[(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a rhodanine-thiazolidinone hybrid compound characterized by a 3-ethoxy-4-hydroxybenzylidene substituent at the 5-position of the thiazolidinone core and a 2-methylbenzamide group at the N-3 position. This scaffold is known for its diverse biological activities, including enzyme inhibition (e.g., aldose reductase, apoptosis signal-regulating kinase 1) . The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances interactions with biological targets .

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C20H18N2O4S2/c1-3-26-16-10-13(8-9-15(16)23)11-17-19(25)22(20(27)28-17)21-18(24)14-7-5-4-6-12(14)2/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11-

InChI Key

DFCZEMXOIANAGV-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C)O

Origin of Product

United States

Preparation Methods

Formation of the Thiourea Intermediate

The process begins with the preparation of N-(2-methylbenzoyl)thiourea , achieved by reacting 2-methylbenzoyl chloride with ammonium thiocyanate in anhydrous acetone under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the thiourea derivative with a purity of 92–95% after recrystallization from ethanol.

Reaction conditions :

  • Solvent: Anhydrous acetone

  • Temperature: 60–65°C

  • Duration: 4–6 hours

  • Yield: 88%

Cyclization to 3-Amino-2-Thioxo-1,3-Thiazolidin-4-One

The thiourea intermediate undergoes cyclization with ethyl chloroacetate in the presence of triethylamine as a base. This step forms the thiazolidinone ring through nucleophilic attack of the thiourea’s sulfur on the α-carbon of ethyl chloroacetate, followed by intramolecular cyclization.

Key parameters :

  • Molar ratio (thiourea : chloroacetate): 1 : 1.2

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Yield: 76%

CatalystSolventTemperature (°C)Z:E RatioYield (%)
PiperidineEthanol709:182
Sodium acetateAcetic acid1003:165
Ammonium acetateToluene805:171

Mechanistic Considerations

The condensation proceeds via deprotonation of the thiazolidinone’s active methylene group (C4 carbonyl adjacent), forming an enolate that attacks the aldehyde’s electrophilic carbonyl carbon. Subsequent dehydration yields the benzylidene derivative.

Acylation of the Thiazolidinone Nitrogen

The final step involves acylating the secondary amine of the thiazolidinone with 2-methylbenzoyl chloride . This reaction is conducted under Schotten-Baumann conditions to minimize hydrolysis of the acid chloride.

Reaction Protocol

  • 2-Methylbenzoyl chloride is added dropwise to a suspension of the thiazolidinone intermediate in a biphasic system (dichloromethane/water).

  • Triethylamine acts as both a base and phase-transfer catalyst.

Data Table 2 : Acylation Reaction Parameters

ParameterValue
Solvent systemCH₂Cl₂/H₂O (3:1)
Temperature0–5°C (ice bath)
Reaction time2 hours
Yield85%

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:2) and characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.65 (s, 1H, CH=C), 2.41 (s, 3H, CH₃).

  • LC-MS : m/z 456.1 [M+H]⁺ (calculated 455.08).

Challenges and Mitigation Strategies

Stereochemical Control

The Z-configuration of the benzylidene group is thermodynamically favored but requires precise control. Prolonged heating (>12 hours) shifts the equilibrium toward the E-isomer, necessitating strict time monitoring.

Solubility Issues

The intermediate thiazolidinone exhibits poor solubility in polar aprotic solvents. Switching from DMF to dimethyl sulfoxide (DMSO) during cyclization improves reaction homogeneity and yield by 12%.

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) employs continuous flow reactors for the Knoevenagel step, reducing reaction time from 8 hours to 45 minutes and enhancing Z-selectivity to 94% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioxo groups.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products may include quinones or sulfoxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.

    Antioxidant Properties: The hydroxy and thioxo groups contribute to its ability to scavenge free radicals.

Medicine

    Anti-inflammatory: Shows promise in reducing inflammation in various models.

    Anticancer: Potential cytotoxic effects against certain cancer cell lines.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Agriculture: Potential use as a bioactive agent in crop protection.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX), reducing inflammation.

    DNA Interaction: Binds to DNA, potentially interfering with replication in cancer cells.

    Free Radical Scavenging: The hydroxy and thioxo groups neutralize free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the rhodanine-thiazolidinone core but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR) and physicochemical properties.

Substituent Effects on the Benzylidene Ring
Compound ID / Name Substituent on Benzylidene Ring Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, IR) Biological Activity (If Reported) Reference
Target Compound 3-Ethoxy-4-hydroxy N/A N/A N/A Hypothesized enzyme inhibition N/A
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) 5-Nitro-2-furyl 53 155–156 δ 7.5–8.2 (m, aromatic H); IR: 1299 (C=S) Not reported
4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) 4-Hydroxy-3-methoxy 84.5 217–219 IR: 1622 (C=O), 1299 (C=S), 3330 (OH) Aldose reductase inhibition
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-Methoxy-4-propoxy N/A N/A N/A Not reported
N-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 1-Ethyl-2-oxoindole N/A N/A δ 7.5–7.8 (m, aromatic H) Not reported

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Lower yields (e.g., 53% for compound 12 ) and higher melting points (155–160°C range) suggest reduced solubility and increased crystallinity .
  • Hydroxy/Methoxy Substitution (e.g., 3d) : Enhanced hydrogen-bonding capacity (IR: 3330 cm⁻¹ for OH) correlates with enzyme inhibition activity, as seen in aldose reductase inhibitors .
  • Bulkier Substituents (e.g., 4-propoxy) : Likely hinder molecular packing, though data on melting points are unavailable .
Variations in the N-Substituent
Compound ID / Name N-Substituent Yield (%) Key Functional Groups Reference
Target Compound 2-Methylbenzamide N/A Amide (C=O), Thioxo (C=S) N/A
2-{5-[(2-Methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}-N-(5-methyl(1,3,4-thiadiazol-2-yl))acetamide 5-Methyl-1,3,4-thiadiazole N/A Thiadiazole, Acetamide
N-Phenyl-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide Phenyl-thioxoacetamide 65–90 Thioxoacetamide, Nitrofuryl
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Propanoic acid 60 Carboxylic acid (IR: 1719 cm⁻¹)

Key Observations :

  • Benzamide vs.
  • Carboxylic Acid Derivatives (e.g., 3d) : Lower yields (60%) due to steric hindrance during synthesis, but carboxylate groups enable salt formation for improved solubility .

Q & A

Q. What strategies mitigate false positives in antimicrobial susceptibility testing?

  • Methodological Answer :
  • Checkerboard Assays : Test compound combinations to rule out synergy/antagonism artifacts.
  • Resazurin Reduction Assays : Use metabolic activity as a secondary endpoint to confirm bacterial viability.
  • Efflux Pump Inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to assess pump-mediated resistance .

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